3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a synthetic organic compound with the molecular formula C21H14Cl2N2O3 and a molecular weight of 413.263.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with carbohydrazide, followed by the reaction with 4-chlorobenzoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to various biological responses. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Uniqueness
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific substitution pattern and the presence of two chlorobenzoyl groups.
Properties
CAS No. |
477728-93-1 |
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Molecular Formula |
C21H14Cl2N2O3 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
[3-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-17-8-4-15(5-9-17)20(26)25-24-13-14-2-1-3-19(12-14)28-21(27)16-6-10-18(23)11-7-16/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
PEMWFJJWMCOJBD-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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